Stereochemical Purity and Identity: (1R,2R) Configuration Verified by Standard Analytical Protocols
The specific (1R,2R) configuration of this compound differentiates it from the three other stereoisomers of 2-fluorocyclohexan-1-amine, including its enantiomer (1S,2S) and the cis diastereomers (1R,2S and 1S,2R) . Reputable vendors provide certificates of analysis (CoA) with quantitative data from NMR, HPLC, or GC confirming a minimum purity of 95% for this specific isomer . This is in contrast to a racemic or unspecified isomeric mixture, where stereochemical composition is undefined.
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | Minimum purity 95%; (1R,2R) stereoisomer specified |
| Comparator Or Baseline | Racemic 2-fluorocyclohexan-1-amine or other unspecified stereoisomer mixtures |
| Quantified Difference | Defined vs. Undefined stereochemistry |
| Conditions | Batch-specific quality control (QC) analysis (e.g., NMR, HPLC) |
Why This Matters
Defined stereochemistry is a prerequisite for reproducible results in asymmetric synthesis and for studying structure-activity relationships (SAR) in biological systems.
